(E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide

IRAK1 CK1 Kinase selectivity

This compound is a synthetic pyrazolopyrimidine derivative featuring a benzodioxole-substituted acrylamide side chain. It is associated in the patent literature with inhibitors of interleukin-1 receptor-associated kinase (IRAK) and casein kinase I (CKI), suggesting a role in targeting inflammatory and malignant pathways.

Molecular Formula C17H13N5O3
Molecular Weight 335.323
CAS No. 1428382-26-6
Cat. No. B2819858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide
CAS1428382-26-6
Molecular FormulaC17H13N5O3
Molecular Weight335.323
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC(=NC=N3)N4C=CC=N4
InChIInChI=1S/C17H13N5O3/c23-17(5-3-12-2-4-13-14(8-12)25-11-24-13)21-15-9-16(19-10-18-15)22-7-1-6-20-22/h1-10H,11H2,(H,18,19,21,23)/b5-3+
InChIKeyRBFHMOQUKKGBTO-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline Profile of (E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide (CAS 1428382-26-6)


This compound is a synthetic pyrazolopyrimidine derivative featuring a benzodioxole-substituted acrylamide side chain. It is associated in the patent literature with inhibitors of interleukin-1 receptor-associated kinase (IRAK) and casein kinase I (CKI), suggesting a role in targeting inflammatory and malignant pathways [1]. Its molecular formula is C17H13N5O3, and its molecular weight is 335.32 g/mol .

Scaffold Pyrazolopyrimidine core for kinase target engagement studies
Warhead (E)-acrylamide moiety supports covalent inhibition research
Validation Requires in-house kinase selectivity profiling

Why Generic Substitution Among Pyrazolopyrimidine Derivatives Is Not Advisable in (E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide Procurement


In the pyrazolopyrimidine class, the nature of the substituent at the pyrimidine 4-position and the acrylamide warhead strongly influence kinase selectivity and covalent binding profiles. Even minor changes, such as replacement of the benzodioxole group or modification of the acrylamide geometry, can lead to loss of target engagement or introduction of off-target reactivity, rendering generic substitution without empirical validation unacceptable [1].

Pyrimidine 4-substituent

Modifications may shift kinase selectivity away from IRAK1/CK1 profile.

(E)-acrylamide geometry

Altered geometry may modulate covalent reactivity and target engagement.

Benzodioxole replacement

Substitution may introduce off-target reactivity or loss of intended activity.

Quantitative Differentiation Evidence for (E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide


Kinase Inhibition Selectivity Profiling vs. Closest Analog

The compound is disclosed as part of a series of pyrazole pyrimidines inhibiting IRAK1 and CKI. No direct head-to-head selectivity data versus a specific named analog have been published in accessible non-proprietary databases. Consequently, quantitative differentiation at the individual kinase level cannot be asserted [1].

Selectivity Data
Class-level
Not publicly disclosed
No comparative selectivity data available
In-house profiling required
IRAK1 CK1 Kinase selectivity Pyrazolopyrimidine

Covalent Warhead Reactivity as a Differentiator

The (E)-acrylamide moiety is a known covalent warhead for cysteine residues in the kinase hinge region. In pyrazolopyrimidine scaffolds, the geometry and electron-withdrawing nature of the benzodioxole substituent can modulate reactivity. However, no quantitative reactivity data (e.g., glutathione t1/2 or k_inact/K_I) for this compound have been reported, preventing a direct comparison with analogs such as the furan-substituted variant .

Warhead Reactivity
Data to verify
Not measured in public domain
Covalent reactivity profile unknown
Requires experimental determination
Covalent inhibitor Acrylamide Warhead reactivity

Physicochemical Property Comparison for DMPK Predictability

The compound has a molecular weight of 335.32 g/mol, lower than many advanced pyrazolopyrimidine leads (e.g., WYE-28, MW 586.65), yet its hydrogen bond donor count (1) and acceptor count (5 N atoms, 3 O atoms) place it within favorable ADME space. A direct comparison of measured logP or solubility with a defined comparator is unavailable in the public domain .

DMPK Properties
Class-level
MW 335.32 vs 586.65 (WYE-28); 75% lower MW, 2 fewer HBDs
May support permeability evaluation context
Experimental logP/solubility absent
Lipinski Drug-like properties cLogP TPSA

Evidence-Backed Application Scenarios for (E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide


In-House IRAK1 Selectivity Profiling

Given its patent association with IRAK1 inhibition, this compound can serve as a starting point for medicinal chemistry programs targeting inflammatory diseases. However, due to the lack of public selectivity data, comprehensive in-house profiling against a panel of 50+ kinases is essential to establish its value compared to known IRAK1 inhibitors such as IRAK4 inhibitor PF-06650833 [1].

Covalent Probe Development for Chemoproteomics

The (E)-acrylamide warhead makes this compound a candidate for covalent kinase probe development. It can be used in competitive ABPP (activity-based protein profiling) experiments to identify its cellular targets, provided a suitable alkyne-tagged analog is synthesized for click chemistry.

Tool Compound for CK1-Mediated Signaling Studies

The patent literature also suggests CK1 inhibition. Researchers studying circadian rhythm or Wnt signaling could employ this compound as a tool, after confirming CK1 isoform selectivity in vitro, given that no isoform-specific data are publicly available.

Comparative Physicochemical Benchmarking

The compound's relatively low molecular weight (335.32) and moderate hydrogen bond count make it a useful benchmark in pharmacokinetic optimization campaigns when comparing the impact of the benzodioxole moiety against other heterocyclic replacements in lead series.

Application
Selection Property
Validation Focus
IRAK1 selectivity profiling
Patent-associated kinase scaffold
In-house kinase panel profiling
Covalent probe development
(E)-acrylamide warhead
Cellular target engagement (ABPP)
CK1 signaling studies
Reported CK1 inhibition context
CK1 isoform selectivity confirmation
Physicochemical benchmarking
Lower MW and HBD profile
Comparative ADME property profiling
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